N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-naphthamide
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Overview
Description
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-naphthamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-naphthamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Sulfonylation: The thiazole derivative is then sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: Finally, the sulfonylated thiazole is reacted with 2-naphthoyl chloride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution can be facilitated by using reagents such as bromine (Br2) or chlorinating agents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-naphthamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The naphthamide moiety can enhance the compound’s ability to intercalate with DNA, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-(5-((4-nitrophenyl)sulfonyl)-1,3-thiazol-2-yl)-2-quinolinecarboxamide
- N-(5-((4-nitrophenyl)sulfonyl)-1,3-thiazol-2-yl)nicotinamide
Uniqueness
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-naphthamide is unique due to the combination of its structural features:
- The presence of a naphthamide moiety, which is less common compared to other aromatic systems.
- The specific arrangement of the nitrophenyl and thiazole groups, which may confer unique biological activities and chemical reactivity.
This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5S2/c24-19(15-6-5-13-3-1-2-4-14(13)11-15)22-20-21-12-18(29-20)30(27,28)17-9-7-16(8-10-17)23(25)26/h1-12H,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYFCNKXKCTZAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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